Product packaging for Metixene-d3 Hydrochloride(Cat. No.:)

Metixene-d3 Hydrochloride

Cat. No.: B1155048
M. Wt: 348.95
Attention: For research use only. Not for human or veterinary use.
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Description

Metixene-d3 Hydrochloride is a deuterium-labeled form of Metixene, a thioxanthene derivative previously employed as a tertiary antimuscarinic agent for the symptomatic treatment of parkinsonism . The mechanism of action for the parent compound is attributed to the competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum, helping to restore the neurochemical balance between cholinergic and dopaminergic systems . Beyond its classical anticholinergic activity, recent preclinical research has identified Metixene as an incomplete autophagy inducer. It acts through the phosphorylation of N-Myc downstream regulated 1 (NDRG1), leading to caspase-mediated apoptosis in cancer cells. This mechanism has shown promise in models of metastatic cancer and brain metastases, suggesting potential for drug repurposing in oncology . The deuterated form, this compound, incorporates three deuterium atoms in place of hydrogen. This modification is commonly used in drug metabolism and pharmacokinetics (DMPK) studies to trace the compound's pathway in biological systems, improve metabolic stability, or serve as an internal standard for analytical assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₀H₂₁D₃ClNS

Molecular Weight

348.95

Synonyms

Methixene-d3 Hydrochloride;  Metixene-d3 Hydrochloride;  NSC 78194-d3;  Tremaril-d3 Hydrochloride;  9H-Thioxanthene-d3, Piperidine Deriv.;  1-Methyl-3-(thioxanthen-9-ylmethyl)-1-piperidine-d3 Hydrochloride;  9-(1-Methyl-3-piperidylmethyl)thioxanthene-d3 Hy

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for Metixene D3 Hydrochloride

Precursor Synthesis and Stereochemical Considerations

The synthesis of Metixene-d3 Hydrochloride begins with the construction of its core non-deuterated precursors: the thioxanthene (B1196266) moiety and the piperidine (B6355638) side chain. A common synthetic route to the thioxanthene core starts with thiosalicylic acid, which undergoes a coupling reaction with iodobenzene (B50100) to form 2-phenylthiobenzoic acid. Subsequent dehydration and intramolecular cyclization yield 9-thioxanthone. The carbonyl group of 9-thioxanthone is then reduced to a methylene (B1212753) group to afford the fundamental thioxanthene nucleus. google.com

The final step in the synthesis of the non-deuterated Metixene base involves the alkylation of the thioxanthene precursor with a suitable piperidine derivative, typically 3-chloromethyl-1-methylpiperidine, in the presence of a strong base. google.com The resulting Metixene base is then treated with hydrochloric acid to produce Metixene hydrochloride.

Stereochemical Considerations: Metixene possesses two chiral centers: one at the C9 position of the thioxanthene ring and another at the C3 position of the piperidine ring. Consequently, the molecule can exist as a mixture of stereoisomers. nih.gov The three-dimensional arrangement of atoms is crucial in drug-receptor interactions, as biological systems are inherently chiral. mhmedical.comnih.gov Different stereoisomers can exhibit varied pharmacological activity, metabolic profiles, and toxicity. nih.gov

Typically, the synthesis described results in a racemic mixture, meaning it contains equal amounts of the different enantiomers. nih.govnih.gov The separation of these isomers would require specialized chiral chromatography techniques or stereoselective synthesis, where chiral catalysts or precursors are used to favor the formation of a single desired stereoisomer. washington.edunih.gov For most research applications involving isotopically labeled standards, the racemic mixture corresponding to the commercial drug is used.

Deuterium (B1214612) Labeling Methodologies for Thioxanthene Derivatives

The introduction of deuterium into the Metixene structure can be achieved through various methods. The designation "d3" in Metixene-d3 typically implies the replacement of three hydrogen atoms with deuterium, most commonly on the N-methyl group of the piperidine ring. lgcstandards.com This specific labeling is often preferred as N-methyl groups can be sites of metabolic oxidation, and deuteration at this position can alter the drug's metabolic profile due to the kinetic isotope effect.

Electrochemical methods offer a green and efficient alternative to traditional deuteration techniques. tum.de These approaches utilize an electric current to drive the incorporation of deuterium, often using deuterium oxide (D₂O) as an accessible and affordable deuterium source. researchgate.netnju.edu.cn This avoids the need for high-pressure deuterium gas or expensive deuterated reagents. tum.debionauts.jp

For a molecule like Metixene, electrochemical deuteration could potentially be applied to the aromatic rings of the thioxanthene core. The reaction involves generating active deuterium species at an electrode surface, which then react with the substrate. researchgate.net The selectivity and efficiency of the reaction can be controlled by adjusting parameters such as the electrode material, applied potential, and solvent system. researchgate.net While powerful for deuterating C-H bonds on aromatic systems, this method may be less suitable for selectively targeting the N-methyl group without affecting other parts of the molecule. chinesechemsoc.org

Catalytic Hydrogen-Deuterium Exchange (HDX) is a widely used method for introducing deuterium into organic molecules. bohrium.com These reactions typically employ a transition-metal catalyst (e.g., Palladium, Platinum, Iridium, Ruthenium) to facilitate the exchange of hydrogen atoms with deuterium from a source like D₂O or D₂ gas. nih.govresearchgate.net

Late-stage HDX is particularly valuable as it allows for the deuteration of complex molecules without having to redesign the entire synthesis. bohrium.com Different catalysts exhibit different selectivities for which C-H bonds are exchanged. For instance, certain iridium catalysts are known for directing deuteration to positions ortho to coordinating functional groups. For Metixene, catalytic HDX could potentially label the aromatic protons on the thioxanthene rings. However, achieving selective deuteration of only the N-methyl group via this method would be challenging due to the presence of many other C-H bonds. The reaction conditions would need to be carefully optimized to favor the desired exchange and minimize non-specific labeling. mdpi.com

For precise, selective labeling, a multi-step synthesis using a deuterated building block is often the most reliable strategy. vapourtec.com To synthesize Metixene-d3 with the label on the N-methyl group, the synthesis would be modified to incorporate a deuterated methyl group.

There are two primary approaches for this:

Alkylation with a Deuterated Reagent: The synthesis could proceed by first preparing a des-methyl precursor, 9-(1-piperidylmethyl)thioxanthene. This intermediate would then be alkylated using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄), to introduce the trideuteromethyl group onto the piperidine nitrogen.

Use of a Deuterated Precursor: A more direct route involves synthesizing the side-chain precursor, 3-chloromethyl-1-(methyl-d3)-piperidine, first. This deuterated intermediate can then be used to alkylate the thioxanthene nucleus in the final step, directly yielding the Metixene-d3 base. This method is often preferred as it introduces the isotopic label in a controlled manner late in the synthesis. nih.govnih.gov

This approach ensures that the deuterium atoms are located exclusively at the intended position, resulting in high isotopic purity. iaea.org

Table 1: Comparison of Deuteration Methodologies for Metixene-d3
MethodologyTypical Deuterium SourceAdvantagesDisadvantages for N-methyl-d3 Labeling
Electrochemical DeuterationD₂OMild conditions, green, inexpensive D-sourceLow selectivity for N-methyl group; may label aromatic rings
Catalytic H-D ExchangeD₂O, D₂ gasCan be applied late-stage, various catalysts availableDifficult to achieve exclusive N-methyl labeling; risk of scrambling
Multi-Step SynthesisCD₃I, (CD₃)₂SO₄, etc.High regioselectivity, high isotopic purityRequires synthesis of specific deuterated precursors, potentially longer route

Scale-Up Considerations for Research Production

Transitioning the synthesis of this compound from a small laboratory scale to larger quantities for extensive research presents several challenges.

Process Optimization and Safety: Reactions that are straightforward on a milligram scale may require significant modification for gram-scale production. researchgate.net Heat transfer, mixing efficiency, and reaction kinetics can change with scale. For methods like catalytic H-D exchange using D₂ gas, safety considerations for handling flammable gas under pressure become more stringent.

Flow Chemistry: Continuous flow chemistry offers a modern solution to many scale-up challenges. colab.ws By performing reactions in a continuously flowing stream through a reactor, flow systems provide superior control over reaction parameters, improve heat transfer, enhance safety, and can lead to more consistent product quality and higher yields. vapourtec.com An electrochemical deuteration process, for example, could be readily adapted to a flow system for continuous production. bionauts.jp

Purity and Consistency: Maintaining high chemical and isotopic purity across larger batches is essential. This requires robust purification protocols and rigorous quality control using the analytical methods described previously to ensure batch-to-batch consistency.

Advanced Spectroscopic and Chromatographic Characterization of Deuterated Metixene Analogues

Nuclear Magnetic Resonance Spectroscopy (NMR) for Deuterium (B1214612) Localization and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful for confirming the site of deuteration. In the case of Metixene-d3 Hydrochloride, the deuterium atoms are introduced at the N-methyl group.

¹H NMR Spectroscopy: The most direct evidence for successful deuteration comes from ¹H NMR spectroscopy. The proton spectrum of this compound would be expected to show a significant reduction or complete disappearance of the signal corresponding to the N-methyl protons. In a non-deuterated Metixene sample, the N-methyl protons would typically appear as a singlet in a specific region of the spectrum. The integration of this signal would correspond to three protons. Upon deuteration to Metixene-d3, this singlet would be absent, confirming the location of the isotopic labeling. The presence of any residual signal in this region could be used to quantify the amount of non-deuterated impurity. For instance, a small peak integrating to 0.03 protons would suggest an isotopic purity of 99%.

¹³C NMR Spectroscopy: Further confirmation and quantification can be achieved through ¹³C NMR spectroscopy. The carbon atom of the N-CD₃ group will exhibit a characteristic multiplet signal due to coupling with the deuterium atoms (spin I = 1). A CD₃ group typically appears as a septet (a pattern of seven lines) with a ¹J_CD coupling constant that is smaller than the corresponding ¹J_CH coupling constant. The chemical shift of the deuterated carbon will also be slightly upfield compared to the non-deuterated analogue due to the isotopic effect. blogspot.comrsc.org The absence of a strong singlet at the chemical shift expected for an N-CH₃ group provides further evidence of successful deuteration.

²H NMR Spectroscopy: Direct detection of the deuterium nucleus via ²H NMR spectroscopy provides unambiguous confirmation of deuteration. A single resonance in the ²H NMR spectrum would correspond to the deuterium atoms of the N-CD₃ group, providing definitive proof of the location of the isotopic label.

Nucleus Expected Chemical Shift (ppm) of N-Methyl Group Expected Multiplicity Key Findings
¹H~2.3-2.5Singlet (in non-deuterated) / Absent (in deuterated)Disappearance of the N-methyl proton signal confirms deuteration site.
¹³C~45-50SeptetCharacteristic septet and isotopic shift confirm the N-CD₃ group. blogspot.com
²H~2.3-2.5SingletDirect detection of the deuterium signal confirms labeling.

Mass Spectrometry (MS) Techniques for Isotopic Purity Assessment

Mass spectrometry is a primary technique for determining the molecular weight of a compound and for assessing its isotopic composition. For this compound, MS is crucial for confirming the incorporation of three deuterium atoms and for quantifying the isotopic purity.

High-resolution mass spectrometry (HRMS) with a soft ionization technique such as electrospray ionization (ESI) is typically employed. nih.govrsc.org The mass spectrum of this compound would be expected to show a molecular ion peak ([M+H]⁺) that is three mass units higher than that of the non-deuterated Metixene Hydrochloride.

The isotopic purity is assessed by examining the distribution of isotopic peaks. A high-purity Metixene-d3 sample would show a dominant peak for the d3-isotopologue. The presence of smaller peaks corresponding to d0 (non-deuterated), d1, and d2 species can be used to calculate the isotopic purity of the sample. nih.govrsc.orgrsc.org For example, if the peak corresponding to the d3 isotopologue accounts for 99.5% of the total intensity of the molecular ion cluster, the isotopic purity is determined to be 99.5%. rsc.org Tandem mass spectrometry (MS/MS) can be used to further confirm the location of the deuterium atoms by analyzing the fragmentation pattern. The fragment ions containing the N-methyl group would show a mass shift of three units compared to the non-deuterated compound.

Isotopologue Expected Relative Abundance (%)
d0 (C₂₀H₂₄NS⁺)< 0.1
d1 (C₂₀H₂₃DNS⁺)< 0.5
d2 (C₂₀H₂₂D₂NS⁺)< 1.0
d3 (C₂₀H₂₁D₃NS⁺)> 98.5

Chromatographic Purity and Isomeric Analysis of Deuterated Products

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of pharmaceutical compounds. For this compound, an HPLC method coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), is used to separate the main compound from any process-related impurities or degradation products. nih.govwa.govwaters.com

A typical reversed-phase HPLC method would be developed to achieve good resolution between this compound and any potential impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >99% is often required for pharmaceutical-grade material.

It is worth noting that a chromatographic isotope effect can sometimes be observed, where the deuterated compound may have a slightly different retention time than its non-deuterated counterpart. nih.govgcms.cz This effect is generally small but needs to be considered when developing and validating the analytical method, especially if the non-deuterated compound is a potential impurity. The use of a deuterated internal standard is common in quantitative bioanalytical methods to compensate for any variations during sample preparation and analysis. nih.govnih.govresearchgate.net

Parameter Typical Method Acceptance Criterion
Chemical PurityReversed-Phase HPLC-UV≥ 99.0%
Isomeric PurityChiral HPLC (if applicable)Not typically required for N-methyl deuteration
IdentificationHPLC-MS/MSConsistent retention time and mass spectrum with reference standard

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to confirm the structural integrity of this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) for -CH₃ Expected Wavenumber (cm⁻¹) for -CD₃
Symmetric & Asymmetric Stretch2850 - 30002050 - 2250 nih.gov
Symmetric & Asymmetric Bending1350 - 1470~950 - 1050

Lack of Specific Research Data on this compound in Advanced Bioanalytical Methodologies

Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of specific, published research detailing the application of this compound within the advanced analytical methodologies outlined in the user's request. While the techniques described—such as the use of deuterated internal standards in LC-MS/MS, GC-MS, isotope dilution mass spectrometry, and metabolomics—are standard and well-documented for a wide range of compounds, their specific application utilizing this compound is not present in the available scientific and biomedical research databases.

The principles of using a deuterated form of an analyte, such as Metixene, as an internal standard are theoretically sound. A stable isotope-labeled standard like this compound is the preferred choice in quantitative bioanalysis. This is because its chemical and physical properties are nearly identical to the unlabeled analyte (Metixene), ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow it to effectively compensate for variations in sample preparation and instrument response, including matrix effects.

However, a scientifically accurate and authoritative article, as requested, requires grounding in concrete research findings, including detailed method parameters, validation data, and specific outcomes from studies that have employed this exact compound. Without such published data, any discussion would be purely hypothetical and would not meet the required standards of scientific accuracy and detail.

Therefore, it is not possible to generate a thorough and informative article that strictly adheres to the provided outline focusing solely on the documented analytical methodologies utilizing this compound. The following sections remain unaddressed due to the lack of specific research findings:

Analytical Methodologies Utilizing Metixene D3 Hydrochloride in Biomedical Research

Utility in Metabolomics and Flux Analysis Research:There is no available research that describes the use of Metixene-d3 Hydrochloride as a stable isotope-labeled standard for metabolite identification or its application in metabolic flux analysis studies.

Information regarding the analytical use of this compound is not publicly available in the reviewed scientific literature.

A comprehensive search of scientific databases and literature was conducted to find published analytical methodologies utilizing this compound for quantitative metabolite profiling. This search aimed to identify detailed research findings, including data suitable for generating tables on its application as a deuterated analogue in biomedical research.

Despite the commercial availability of this compound as a stable isotope-labeled internal standard, no specific bioanalytical methods, research articles, or application notes detailing its use for the quantitative analysis of Metixene or its metabolites were found. Consequently, the specific data required to construct the requested article, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters and method validation results (e.g., linearity, precision, accuracy), are not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested under the specified outline "4.3.2. Quantitative Metabolite Profiling using Deuterated Analogues" for this specific compound. To do so would require fabricating data, which would compromise the integrity and accuracy of the information provided.

While the principles of using deuterated analogues as internal standards in quantitative mass spectrometry are well-established, the specific application and validated parameters for this compound have not been documented in the accessible scientific literature.

Preclinical and in Vitro Pharmacological Investigations of Metixene Analogues

Receptor Binding Kinetics and Ligand-Target Interactions in Cellular Systems

Metixene is recognized pharmacologically as a tertiary antimuscarinic agent with properties similar to atropine; it also possesses antihistaminic characteristics. drugbank.com Its primary mechanism of action in the central nervous system involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, which is believed to restore dopaminergic-cholinergic balance in the corpus striatum. drugbank.com

While Metixene binds to muscarinic acetylcholine receptors, studies investigating its anticancer effects have indicated that this activity is not a function of its action on either muscarinic or histaminic receptors. nih.gov In preclinical cancer cell line models, the expression levels of muscarinic (M1-M5) or histamine (B1213489) (H3) receptors did not correlate with the cytotoxic effects induced by Metixene. nih.gov

Table 1: Known Receptor Targets of Metixene
TargetActionOrganismKinetic Data (k_on, k_off)Relevance to Anticancer Effect
Muscarinic Acetylcholine Receptor M1Antagonist / ModulatorHumansNot ReportedNo
General Muscarinic ReceptorsAntagonistHumansNot ReportedNo

Mechanistic Elucidation of Cellular Responses in Model Systems

In preclinical cancer models, Metixene elicits a complex and coordinated series of cellular events that culminate in cell death. This response is multifaceted, involving the disruption of cellular homeostasis through autophagy modulation, the induction of programmed cell death, and interference with fundamental DNA maintenance processes. nih.gov

Metixene has been identified as a modulator of autophagy. nih.gov Functional analyses in metastatic breast cancer cell lines revealed that Metixene induces a state of "incomplete autophagy". nih.govnih.gov This process is mediated through the phosphorylation of N-Myc downstream-regulated 1 (NDRG1), a cellular stress response protein. nih.gov The upregulation and phosphorylation of NDRG1 driven by Metixene leads to the activation of autophagy but suppresses the final degradation step, resulting in a blockage of autophagic flux. nih.gov This disruption prevents the recycling of cellular components and leads to an accumulation of damaged constituents, which exacerbates cellular stress. nih.gov

Table 2: Key Proteins in Metixene-Modulated Autophagy
ProteinRoleEffect of Metixene Treatment
NDRG1Stress response protein, autophagy regulatorUpregulation and Phosphorylation
LC3Autophagosome markerIncreased puncta accumulation

The state of incomplete autophagy and the resulting accumulation of cellular damage induced by Metixene ultimately trigger programmed cell death. nih.gov Studies have demonstrated that Metixene is a potent agent that induces caspase-mediated apoptosis in both primary and brain-metastatic cancer cells. nih.govnih.gov The apoptotic effect was shown to be dependent on the NDRG1-mediated incomplete autophagy, as CRISPR/Cas9 knockout of NDRG1 resulted in the completion of autophagy and a reversal of Metixene's apoptotic effects. nih.gov This indicates a direct mechanistic link between the disruption of the autophagy pathway and the initiation of apoptosis.

A crucial component of Metixene's anticancer mechanism is its impact on genomic integrity. Research shows that exposure of cancer cells to Metixene leads to substantial DNA damage. nih.gov Concurrently, Metixene impairs the cell's ability to mend this damage by downregulating key DNA damage repair and checkpoint proteins. nih.gov This dual action creates a surge in cellular stress that the cell cannot resolve, contributing to the upregulation of NDRG1 and subsequent apoptosis. nih.gov This intricate network highlights Metixene's efficacy in dismantling cancer cells by targeting fundamental DNA repair machinery. nih.gov

Table 3: DNA Damage and Repair Proteins Downregulated by Metixene
ProteinFunction
ATRXChromatin remodeling, DNA repair
ATRDNA damage sensor, checkpoint kinase
BAP1Tumor suppressor, DNA damage response
53BP1DNA double-strand break repair

Enzymatic Inhibition and Activation Studies in Vitro

Specific studies detailing the direct inhibitory or activatory effects of Metixene on a broad panel of enzymes are limited. However, its metabolism is known to proceed via enzymatic pathways. The primary routes of metabolism for Metixene are sulfoxidation and N-demethylation, processes typically catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. drugbank.comuv.es These enzymes are central to the phase I metabolism of a vast number of xenobiotics. mdpi.com While these enzymes metabolize Metixene, this does not imply that Metixene acts as a therapeutic inhibitor or activator of these enzymes in the way that a targeted drug would. The interaction is one of a substrate being processed by the enzyme system.

Structure-Activity Relationship (SAR) Studies Incorporating Deuteration Effects

Specific structure-activity relationship (SAR) studies for Metixene analogues are not extensively documented. As a member of the thioxanthene (B1196266) class of compounds, its pharmacological activity is generally influenced by the chemical nature of the side chain and substitutions on the tricyclic core. wikipedia.orgencyclopedia.pub For thioxanthenes, neuroleptic potency is highly dependent on the structure of the side chain at position 9. nih.gov

The designation "d3" in Metixene-d3 Hydrochloride indicates that three hydrogen atoms on the N-methyl group have been replaced with deuterium (B1214612). This modification is a strategic approach in medicinal chemistry to leverage the kinetic isotope effect. chem-station.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450s. bioscientia.de

Since N-demethylation is a key metabolic pathway for Metixene, deuterating the N-methyl group is expected to slow this process significantly. drugbank.comnih.gov This modification is designed to alter the compound's pharmacokinetic profile. While direct preclinical data for this compound is unavailable, studies on other N-methyl deuterated drugs provide a clear model for the anticipated effects:

Increased Systemic Exposure: Slower clearance results in a higher maximum plasma concentration (Cmax) and a greater area under the plasma concentration-time curve (AUC). researchgate.net

Reduced Metabolite Load: The formation of the N-demethylated metabolite is significantly reduced. researchgate.net

These changes can potentially lead to a longer drug half-life and improved bioavailability, allowing for different dosing regimens compared to the non-deuterated parent compound. nih.govnih.gov

Table 4: Illustrative Effects of N-Methyl (d3) Deuteration on Pharmacokinetics (Based on Enzalutamide Analogues) researchgate.net
ParameterEffect of DeuterationQuantitative Example (d3-ENT vs. ENT in rats)
In Vitro Intrinsic Clearance (CL_int)Decreased~50-73% lower
Maximum Plasma Concentration (C_max)Increased35% higher
Area Under the Curve (AUC)Increased102% higher
N-demethyl Metabolite ExposureDecreased8-fold lower

Note: This table is illustrative of the expected effects of d3-deuteration on an N-methyl group and is based on data from a different compound (Enzalutamide) due to the absence of specific published data for this compound.

In Vitro Metabolism Studies and Pathway Tracing with Deuterated Metixene

Hepatic Microsomal Metabolism and Enzyme Kinetics Investigations

The liver is the primary site of drug metabolism, largely orchestrated by a suite of enzymes located in the endoplasmic reticulum of hepatocytes, collectively known as hepatic microsomal enzymes. nih.gov These enzymes, particularly the cytochrome P450 (CYP) superfamily, are responsible for the Phase I metabolism of a vast array of xenobiotics. nih.govnih.gov In vitro studies using liver microsomes are a standard method to investigate the metabolic stability of a drug candidate. nih.govresearchgate.net

Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, provides quantitative insights into drug metabolism. biochemistryresearchjournal.comnih.gov Key parameters derived from these studies, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), describe the affinity of an enzyme for a substrate and the maximum rate of its metabolism, respectively. biochemistryresearchjournal.comsolubilityofthings.com This information is vital for predicting a drug's in vivo clearance and potential for drug-drug interactions. nih.govpatsnap.comcambridgemedchemconsulting.com

According to the DrugBank database, Metixene undergoes hepatic metabolism via sulfoxidation and N-demethylation. drugbank.com It is predicted to be a substrate of CYP2D6 and an inhibitor of the same enzyme. drugbank.com However, other sources like PathWhiz suggest that Metixene is not significantly metabolized in the human body and is primarily excreted unchanged by the kidneys. smpdb.ca Given these conflicting reports, in vitro studies with Metixene-d3 Hydrochloride would be essential to definitively characterize its metabolic profile.

Identification of Metabolic Pathways and Products using Isotopic Tracers

Stable isotope tracers, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), are invaluable tools for elucidating metabolic pathways. acs.orgresearchgate.netcreative-proteomics.com By strategically labeling a drug molecule with a stable isotope, researchers can track its transformation within a biological system. nih.govacs.org Mass spectrometry is then used to detect the labeled drug and its metabolites, with the mass shift indicating the presence of the isotope. researchgate.net This technique allows for the unambiguous identification of metabolic products and provides a clearer picture of the biotransformation pathways. acs.orgnih.gov

For this compound, the three deuterium atoms serve as a stable isotopic label. In an in vitro metabolism study, a 1:1 mixture of Metixene and this compound could be incubated with liver microsomes. acs.org Subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) would reveal pairs of peaks for the parent drug and any metabolites, separated by three mass units. This "doublet" signature would confirm that the detected compounds are indeed derived from Metixene.

Organ-on-Chip and Microfluidic Systems for In Vitro Metabolic Modeling

Traditional in vitro models, such as cell cultures and liver microsomes, have limitations in fully recapitulating the complex environment of a human organ. nih.gov Organ-on-a-chip (OOC) and microfluidic systems have emerged as advanced platforms that can more accurately mimic human physiology in vitro. nih.govwikipedia.org These devices allow for the co-culture of different cell types in a three-dimensional microenvironment with continuous perfusion, simulating blood flow and tissue-tissue interfaces. news-medical.net

For drug metabolism studies, liver-on-a-chip models are particularly valuable. wikipedia.org They can provide a more physiologically relevant assessment of a drug's metabolic profile and potential for hepatotoxicity compared to conventional methods. nih.gov Multi-organ chips can further simulate the interplay between different organs, such as the gut, liver, and kidney, to model the entire process of drug absorption, distribution, metabolism, and excretion (ADME). nih.govnews-medical.net

While there are no specific published studies on the use of organ-on-a-chip systems to investigate the metabolism of Metixene or this compound, these technologies offer a promising avenue for future research. Such studies could provide a more comprehensive understanding of Metixene's metabolic fate and its potential effects on various organs. youtube.com

Role of Deuterium in Modulating Metabolic Stability for Research Purposes

The substitution of hydrogen with its stable isotope, deuterium, can significantly alter the metabolic rate of a drug. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net Consequently, more energy is required to break a C-D bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-determining step. nih.gov

Medicinal chemists can strategically replace hydrogen atoms at known metabolic "hot spots" with deuterium to enhance a drug's metabolic stability. nih.gov This can lead to a longer half-life, increased drug exposure, and potentially a more favorable pharmacokinetic profile. researchgate.net Deuteration can also be used to direct metabolism away from the formation of toxic metabolites. nih.gov

In the context of this compound, the deuterium atoms are located on the methyl group of the piperidine (B6355638) ring. If N-demethylation is a significant metabolic pathway for Metixene, as suggested by DrugBank, the presence of deuterium at this position would be expected to slow down this process due to the KIE. drugbank.com This would result in a greater metabolic stability for this compound compared to its non-deuterated counterpart. However, if Metixene is indeed not extensively metabolized, as other sources suggest, then deuteration would have a negligible impact on its metabolic profile. smpdb.ca

To illustrate the potential impact of the kinetic isotope effect, the following table presents hypothetical metabolic stability data for a compound where C-H bond cleavage is rate-limiting.

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Non-deuterated Parent Drug3023.1
Deuterated Analog907.7

This table is for illustrative purposes only and does not represent actual data for this compound.

Computational and Theoretical Studies on Metixene D3 Hydrochloride

Molecular Docking and Dynamics Simulations of Receptor Interactions

Molecular docking and dynamics simulations are instrumental in visualizing and quantifying the interaction between a ligand, such as Metixene-d3 Hydrochloride, and its receptor at an atomic level. Metixene is known to act on muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of G protein-coupled receptors (GPCRs). nih.govnih.gov Computational models can predict the binding affinity and orientation of the drug within the receptor's binding pocket.

Molecular docking simulations for Metixene-d3 would be initiated using a high-resolution crystal structure of a relevant muscarinic receptor subtype (e.g., M1, M2, or M3). docking.orgmdpi.com The simulation algorithm would explore various possible conformations and orientations of the Metixene-d3 molecule within the orthosteric binding site of the receptor. nih.gov The primary interactions are expected to be similar to the non-deuterated compound, involving a crucial ionic bond between the protonated tertiary amine of Metixene and a conserved aspartate residue (Asp) in transmembrane helix 3 (TM3) of the receptor. mdpi.comresearchgate.net Additional stabilizing interactions, such as hydrogen bonds and van der Waals forces with aromatic residues (e.g., Tyrosine, Tryptophan) in the binding pocket, would be evaluated to determine the most stable binding pose. nih.gov

The substitution of three hydrogen atoms with deuterium (B1214612) on the N-methyl group is not expected to significantly alter the steric profile of the molecule; therefore, the predicted binding mode in a static docking simulation would be nearly identical to that of unlabeled Metixene. However, subtle effects on binding can be explored using more advanced techniques like molecular dynamics (MD) simulations.

Table 1: Hypothetical Key Interacting Residues for Metixene-d3 at a Muscarinic Receptor Orthosteric Site Based on Computational Docking Models.
Receptor ResidueTransmembrane Helix (TM)Predicted Interaction TypeInteracting Group on Metixene-d3
Asp105TM3Ionic Bond / Salt BridgeProtonated Tertiary Amine
Tyr106TM3van der WaalsThioxanthene (B1196266) Ring System
Trp400TM6π-π StackingThioxanthene Ring System
Tyr404TM6Hydrogen Bond / van der WaalsHydroxyl Group (if present) / Piperidine (B6355638) Ring
Asn401TM6Hydrogen BondProtonated Tertiary Amine (water-mediated)

Quantum Chemical Calculations of Deuteration Effects on Molecular Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), allow for the precise computation of molecular properties that are altered by isotopic substitution. acs.orgresearchgate.net The primary effect of replacing hydrogen with deuterium is the increase in mass, which significantly impacts the vibrational energy of the chemical bonds.

The C-D bond has a lower zero-point vibrational energy (ZPVE) compared to the C-H bond. This means that more energy is required to break a C-D bond than a C-H bond, making it more stable. wikipedia.org This phenomenon is the basis of the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. nih.gov

Quantum chemical calculations for this compound would focus on the N-methyl group. By solving the Schrödinger equation for both Metixene and its d3-isotopologue, one can calculate and compare the vibrational frequencies of the C-H and C-D bonds. The results would quantitatively confirm a shift to lower frequencies (wavenumbers) for the C-D stretching and bending modes. Furthermore, the bond dissociation energy (BDE) for the C-D bond can be calculated and shown to be higher than that for the C-H bond, providing a direct measure of the increased bond strength. These theoretical calculations are fundamental to predicting the metabolic stability of the deuterated compound. acs.org

Table 2: Theoretical Comparison of Molecular Properties for C-H vs. C-D Bonds in a Representative N-Methyl Group Calculated via Quantum Chemistry Methods.
PropertyN-CH₃ Group (in Metixene)N-CD₃ Group (in Metixene-d3)Theoretical Implication
Calculated Vibrational Frequency (Stretching)~2900-3000 cm⁻¹~2100-2200 cm⁻¹Lower zero-point energy for C-D bond.
Calculated Bond Dissociation Energy (BDE)~413 kJ/mol~420 kJ/molC-D bond is stronger and requires more energy to break.
Predicted Kinetic Isotope Effect (kH/kD)Typically 2 to 8Reaction involving C-H/C-D bond cleavage will be slower for the deuterated compound.

In Silico Predictions of Metabolic Transformations and Sites of Deuteration

In silico metabolism prediction tools are used in early-stage drug development to identify potential metabolic liabilities of a molecule. news-medical.netnih.gov These programs use databases of known metabolic reactions and algorithms to predict which sites on a molecule are most likely to be modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. nih.gov

For a molecule with the structure of Metixene, a primary site of metabolism predicted by many in silico models would be the N-methyl group. news-medical.net The N-demethylation of tertiary amines is a very common metabolic pathway mediated by CYP enzymes (e.g., CYP3A4, CYP2D6). acs.orgnih.gov This reaction proceeds via hydrogen atom abstraction from the methyl group, a step that involves C-H bond cleavage. acs.org

When this compound is analyzed, these predictive tools would still identify the N-methyl-d3 group as a potential site of metabolism. However, the incorporation of quantum chemical data regarding the increased strength of the C-D bond allows for a refined prediction. The rate of N-demethylation is expected to be significantly reduced due to the kinetic isotope effect (KIE). nih.govnih.gov The software would predict a lower metabolic lability for the N-CD3 group compared to an analogous N-CH3 group, suggesting that deuteration effectively "shields" this site from metabolic attack. nih.gov This strategy, known as "metabolic switching," is intentionally used to slow down the metabolism of a drug, potentially increasing its half-life and bioavailability. nih.gov

It is worth noting that some predictive platforms, such as BioTransformer, have suggested that the parent compound, Metixene, is not significantly metabolized and is instead excreted largely unchanged. smpdb.ca This prediction may be based on specific datasets or algorithms. A comprehensive in silico assessment would consider both possibilities: if metabolism does occur, deuteration at the N-methyl site would be predicted to slow it down significantly. If the parent compound is indeed metabolically stable, the deuteration would serve to reinforce that stability against any minor, uncharacterized metabolic pathways involving the N-methyl group.

Table 3: In Silico Prediction of Metabolism for Metixene vs. Metixene-d3.
CompoundPredicted Site of Metabolism (SOM)Predicted Metabolic ReactionPredicted Impact of Deuteration
Metixene HydrochlorideN-Methyl GroupN-demethylation (CYP-mediated)N/A
This compoundN-Methyl-d3 GroupN-demethylation (CYP-mediated)Significantly reduced rate of reaction due to Kinetic Isotope Effect (kH/kD > 1).
Metixene HydrochlorideThioxanthene RingAromatic Hydroxylation (CYP-mediated)N/A
This compoundThioxanthene RingAromatic Hydroxylation (CYP-mediated)No significant change; deuteration is not at this site.

Emerging Research Applications and Future Directions for Deuterated Thioxanthenes

Development of Novel Analytical Reference Materials

The primary and most established application of Metixene-d3 Hydrochloride is as a certified reference material, particularly as an internal standard for quantitative bioanalysis. nih.govlgcstandards.com Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry-based assays due to their near-identical chemical and physical properties to the analyte of interest. nih.gov

In quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is added in a known quantity to samples. nih.gov It co-elutes with the non-labeled analyte (Metixene) and experiences similar effects during sample preparation, extraction, and ionization. nih.gov Because this compound can be distinguished from the native Metixene by its higher mass, it allows for precise and accurate quantification of the target analyte by correcting for any variability in the analytical process. nih.gov

The development of this compound as a high-purity reference material is crucial for ensuring the reliability and reproducibility of bioanalytical methods. nih.gov These methods are fundamental in preclinical and clinical studies to determine pharmacokinetic parameters. nih.gov

Table 1: Characteristics of this compound as an Analytical Reference Material

Property Description Relevance in Analytical Chemistry
Isotopic Purity High percentage of molecules containing the desired number of deuterium (B1214612) atoms. Ensures minimal isotopic overlap with the non-labeled analyte, leading to more accurate quantification.
Chemical Purity Free from non-isotopic impurities that could interfere with the analysis. Prevents co-eluting peaks and ion suppression, which can affect the accuracy of the results.
Molecular Weight 348.948 g/mol . lgcstandards.com The mass difference allows for clear differentiation from the unlabeled Metixene in mass spectrometry.

| Stability | Chemically stable under standard storage and experimental conditions. | Ensures the integrity of the standard from sample preparation to analysis, providing reliable data. |

Contributions to Drug Discovery Research Toolkits

In the landscape of drug discovery and development, stable isotope-labeled compounds like this compound are essential tools. symeres.com They are integral to absorption, distribution, metabolism, and excretion (ADME) studies, which are critical for evaluating the viability of a new drug candidate. nih.govnih.gov

This compound serves as a crucial component in the research toolkit for scientists studying the metabolic fate of Metixene or structurally similar thioxanthene (B1196266) derivatives. For instance, in in vitro metabolism studies using liver microsomes or other enzyme preparations, this compound can be used as an internal standard to quantify the depletion of the parent drug over time. symeres.com This allows for the accurate determination of metabolic stability and the identification of potential drug-drug interactions. symeres.com

Furthermore, in preclinical pharmacokinetic studies involving animal models, the administration of Metixene can be followed by the analysis of biological samples (e.g., plasma, urine, tissues) spiked with this compound. nih.gov This enables the precise measurement of the drug's concentration-time profile, which is used to calculate key parameters such as half-life, clearance, and volume of distribution.

Recent research has also identified Metixene as a potential therapeutic agent in oncology, specifically in the context of metastatic brain cancer. nih.gov As research into the therapeutic applications of Metixene progresses, the need for robust analytical tools like this compound to support preclinical and clinical development will become even more critical. nih.gov

Table 2: Applications of this compound in Drug Discovery Research

Research Area Application of this compound Research Finding Enabled
Metabolic Stability Assays Internal standard for the quantification of Metixene in in vitro systems. Determination of the rate of metabolism and intrinsic clearance of the drug candidate.
Metabolite Identification Co-spiked with samples to aid in distinguishing true metabolites from background noise in mass spectra. Confident identification and structural elucidation of metabolites.
Pharmacokinetic (PK) Studies Internal standard for the quantification of Metixene in biological matrices from animal studies. Accurate characterization of the drug's absorption, distribution, and elimination profiles.

| Bioavailability Studies | Used to accurately measure drug concentrations in plasma following different routes of administration. | Calculation of the fraction of an administered dose that reaches systemic circulation. |

Potential in Advancing Biomarker Discovery Methodologies

The field of biomarker discovery relies on the ability to accurately and reproducibly measure the levels of endogenous or exogenous compounds that can indicate a physiological state or response to therapy. Mass spectrometry-based platforms are increasingly used for biomarker quantification due to their high sensitivity and specificity. nih.gov

In this context, stable isotope-labeled compounds such as this compound have significant potential to advance biomarker discovery methodologies. If Metixene or its metabolites were identified as potential biomarkers for a particular disease state or as indicators of drug efficacy, this compound would be indispensable for the development and validation of quantitative assays for these biomarkers. nih.gov

For example, in a clinical study investigating the therapeutic effect of Metixene, the concentration of the drug or a specific metabolite in patient samples could be a critical biomarker of target engagement or therapeutic response. A validated LC-MS/MS method using this compound as an internal standard would be essential to ensure that the biomarker data is accurate and reliable, allowing for meaningful correlations with clinical outcomes.

The use of deuterated standards helps to overcome matrix effects, which are a common challenge in the analysis of complex biological samples and a major source of variability in biomarker measurements. By ensuring the precision of quantification, this compound can contribute to the establishment of more robust and reliable biomarkers, ultimately aiding in the development of personalized medicine.

Table 3: Potential Roles of this compound in Biomarker Discovery

Stage of Biomarker Discovery Role of this compound Methodological Advancement
Assay Development Serves as the internal standard for creating a sensitive and specific quantitative LC-MS/MS assay. Enables the establishment of a robust method for measuring the potential biomarker in complex biological fluids.
Assay Validation Used to assess key validation parameters, including accuracy, precision, linearity, and stability. Ensures the analytical method is reliable and fit for purpose in a clinical or research setting.
Clinical Sample Analysis Included in every sample to normalize for analytical variability. Increases the confidence in the measured biomarker concentrations and their correlation with clinical endpoints.

| Cross-validation of Assays | Can be used as a common reference standard to compare results from different laboratories or analytical platforms. | Facilitates the standardization of biomarker measurements, which is crucial for multicenter studies and clinical implementation. |

Q & A

Q. What are the essential safety protocols for handling Metixene-d3 Hydrochloride in laboratory settings?

Researchers must wear protective gloves, eyewear, and lab coats to avoid skin or eye contact. Work should be conducted in a fume hood to prevent inhalation of aerosols or dust. Contaminated waste must be segregated and disposed of via certified hazardous waste services to minimize environmental impact . Spills should be contained using absorbent materials (e.g., diatomite) and surfaces decontaminated with ethanol .

Q. What storage conditions are recommended to maintain the stability of this compound?

Store the compound in airtight, light-protected containers at –20°C to prevent degradation. Ensure the storage area is dry and free from incompatible substances (e.g., strong oxidizers). Regularly validate storage conditions using stability-indicating assays like HPLC to monitor isotopic purity .

Q. How should accidental exposure to this compound be managed?

  • Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists .
  • Skin contact: Wash thoroughly with soap and water; remove contaminated clothing .
  • Ingestion: Rinse mouth but do not induce vomiting. Provide SDS to medical personnel .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield of this compound while preserving isotopic purity?

Employ controlled reaction parameters (e.g., temperature, pH) to minimize deuterium exchange. Use NMR spectroscopy to verify isotopic labeling efficiency and LC-MS to assess chemical purity. Replicate reactions under inert atmospheres to avoid contamination .

Q. What methodologies resolve contradictions in pharmacokinetic data for deuterated compounds like this compound?

Cross-validate findings using complementary techniques:

  • In vitro assays: Measure metabolic stability in hepatocyte models.
  • In vivo studies: Track deuterium retention via mass spectrometry in plasma samples.
  • Statistical models: Apply multivariate analysis to account for inter-subject variability .

Q. How can researchers assess the environmental impact of this compound during disposal?

Conduct ecotoxicological assays (e.g., Daphnia magna toxicity tests) to evaluate aquatic impact. Use solid-phase extraction followed by GC-MS to detect trace residues in wastewater. Follow ISO 14001 guidelines for hazardous waste management .

Q. What strategies mitigate batch-to-batch variability in deuterated compound synthesis?

Implement Quality-by-Design (QbD) principles:

  • Define Critical Process Parameters (CPPs) such as reaction time and solvent purity.
  • Use Design of Experiments (DoE) to optimize synthesis conditions.
  • Perform real-time monitoring via PAT (Process Analytical Technology) tools .

Methodological Considerations

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Isotopic purity: High-resolution NMR (e.g., ²H-NMR) or isotope-ratio mass spectrometry.
  • Chemical stability: Accelerated stability studies under varying pH/temperature conditions.
  • Impurity profiling: UPLC coupled with charged aerosol detection (CAD) .

Q. How should researchers validate biological activity assays for deuterated compounds?

  • Use positive controls (non-deuterated analogs) to benchmark activity.
  • Apply kinetic isotope effect (KIE) analysis to quantify metabolic differences.
  • Ensure assay reproducibility via inter-laboratory validation .

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?

  • Non-linear regression models (e.g., Hill equation) for EC50/IC50 determination.
  • Bootstrap resampling to estimate confidence intervals in small-sample studies.
  • Meta-analysis to reconcile discrepancies across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.